5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone, also known as BPMP, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. BPMP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various cellular processes.
Mechanism of Action
5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone works by binding to the active site of the proteasome, which prevents the proteasome from degrading cellular proteins. This leads to an accumulation of proteins within the cell, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific cellular processes being studied. In general, this compound has been shown to cause an accumulation of proteins within the cell, which can lead to cell death in some cases. However, this compound has also been shown to have potential therapeutic effects in certain types of cancer, where it can induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone in lab experiments is its specificity for the proteasome. This allows researchers to study the effects of proteasome inhibition on cellular processes without affecting other cellular pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research involving 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone. One potential area of research is the development of more specific proteasome inhibitors that can target specific types of cancer cells. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound on cellular processes.
Synthesis Methods
The synthesis of 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone involves the reaction of 2-methoxybenzylamine with piperidin-4-one, followed by the reaction of the resulting compound with benzoyl chloride. This process results in the formation of this compound, which can then be purified and used for research purposes.
Scientific Research Applications
5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone has been shown to have a variety of applications in scientific research. One of its primary uses is as a tool for studying the activity of proteasomes, which are large protein complexes that play a critical role in the degradation of cellular proteins. This compound has been shown to inhibit the activity of proteasomes, making it a useful tool for studying the effects of proteasome inhibition on cellular processes.
properties
IUPAC Name |
5-(4-benzoylpiperidine-1-carbonyl)-1-[(2-methoxyphenyl)methyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-32-23-10-6-5-9-21(23)17-28-18-22(11-12-24(28)29)26(31)27-15-13-20(14-16-27)25(30)19-7-3-2-4-8-19/h2-10,20,22H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZIPFVVKIZZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)N3CCC(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.